molecular formula C19H20NO2P B3068392 (S)-Siphos CAS No. 443965-10-4

(S)-Siphos

Cat. No. B3068392
M. Wt: 325.3 g/mol
InChI Key: RIDZEECIONITMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Siphos is a synthetic compound derived from the natural product siphosidin, which is found in the marine sponge Aplysina aerophoba. It is a small molecule that has been studied for its potential applications in many areas, including drug discovery, biochemistry, and medical research.

Scientific Research Applications

Spectral Image Processing

The Spectral Image Processing System (SIPS) facilitates the analysis of high spectral resolution and spatial data unique to imaging spectrometers. Developed by Kruse et al. (1993), it allows rapid interaction with entire datasets and provides tools for both exploratory analysis and quantitative modeling. This system has broad applications in remote sensing and is instrumental in enhancing scientific results from imaging spectrometer data, particularly in preparation for satellite systems like the Earth Observing System's High Resolution Imaging Spectrometer (HIRIS) (Kruse et al., 1993).

Asymmetric Hydrogenation

(S)-Siphos, a novel chiral monodentate phosphorus ligand, is used in Rhodium-catalyzed asymmetric hydrogenation. Fu et al. (2004) demonstrated its efficacy in hydrogenating alpha-dehydroamino esters, providing high enantioselectivity in producing alpha-amino acid derivatives. This has implications in synthetic chemistry, particularly in creating enantiomerically pure compounds (Fu et al., 2004).

Hydroformylation Processes

In the field of catalysis, (S)-Siphos has been applied in rhodium-catalyzed asymmetric hydroformylation. Fan et al. (2006) found that the alkyl groups on the amino moiety of SIPHOS ligands play a critical role in the efficiency of this reaction. This research opens up possibilities for more precise control in catalytic processes, particularly in the synthesis of complex organic compounds (Fan et al., 2006).

Science Education and Research Skills

Science investigatory projects (SIPs) are vital in teaching research skills in science education. Sanchez and Rosaroso (2019) explored how these projects help develop science character and basic research skills among high school students, highlighting the importance of teacher guidance in this process. This has implications for nurturing future scientists and innovators (Sanchez & Rosaroso, 2019).

Biodegradation Research

Stable isotope probing (SIP) has significantly advanced biodegradation research. Wackett (2004) discussed its application in identifying the primary agents of naphthalene catabolism in complex microbial communities. SIP, combined with metagenomics, can provide deeper insights into microbial environments and biodegradative processes (Wackett, 2004).

Stable Isotope Probing Techniques

SIP techniques are increasingly being used in bioreactor and field studies on bioremediation. Madsen (2006) highlighted how SIP helps in understanding the roles of microorganisms in biogeochemical reactions, particularly in the context of biodegradation and contaminant metabolism (Madsen, 2006).

Improving Bioremediation

The integration of SIP with metagenomics has provided a bridge towards improved bioremediation. Uhlík et al. (2013) emphasized how SIP can identify active microbial community members and associated genes integral to biodegradative processes, enhancing our understanding of these mechanisms (Uhlík et al., 2013).

Linking Microbial Identity to Function

Dumont and Murrell (2005) explored the use of SIP in identifying microorganisms that utilize specific growth substrates. This technique is crucial in understanding the roles of various microorganisms in environmental processes and has potential applications in environmental monitoring and biotechnology (Dumont & Murrell, 2005).

properties

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDZEECIONITMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Siphos

CAS RN

443965-10-4
Record name N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Siphos
Reactant of Route 2
Reactant of Route 2
(S)-Siphos
Reactant of Route 3
(S)-Siphos
Reactant of Route 4
Reactant of Route 4
(S)-Siphos
Reactant of Route 5
(S)-Siphos
Reactant of Route 6
(S)-Siphos

Citations

For This Compound
91
Citations
SF Zhu, Y Fu, JH Xie, B Liu, L Xing, QL Zhou - Tetrahedron: Asymmetry, 2003 - Elsevier
Three chiral 4,4′-substituted 1,1′-spirobiindane-7,7′-diols and related monodentate spiro phosphoramidite ligands have been readily synthesized from enantiomerically pure 1,1′-…
Number of citations: 67 www.sciencedirect.com
Y Fu, XX Guo, SF Zhu, AG Hu, JH Xie… - The Journal of Organic …, 2004 - ACS Publications
Novel chiral monodentate phosphorus ligands, SIPHOS, were conveniently synthesized from 1,1‘-spirobiindane-7,7‘-diol. The Rh complexes of SIPHOS can catalyze the hydrogenation …
Number of citations: 109 pubs.acs.org
BM Fan, JH Xie, S Li, YQ Tu… - Advanced Synthesis & …, 2005 - Wiley Online Library
A novel rhodium‐catalyzed asymmetric intramolecular Pauson–Khand reaction using a chiral monophosphoramidite ligands is described. In this reaction, an in situ generated catalyst …
Number of citations: 58 onlinelibrary.wiley.com
BA Hopkins, JP Wolfe - Angewandte Chemie International …, 2012 - Wiley Online Library
Positive water effect: A catalyst composed of [Pd 2 (dba) 3](dba= dibenzylideneacetone) and (S)-Siphos-PE is effective for the enantioselective coupling of N-allyl ureas with aryl …
Number of citations: 113 onlinelibrary.wiley.com
BA Hopkins, JP Wolfe - Chemical Science, 2014 - pubs.rsc.org
A catalyst composed of Pd2(dba)3 and (S)-Siphos-PE provides excellent results in Pd-catalyzed alkene carboamination reactions between aniline derivatives bearing pendant alkenes …
Number of citations: 55 pubs.rsc.org
ZJ Garlets, KR Parenti, JP Wolfe - Chemistry–A European …, 2016 - Wiley Online Library
The synthesis of cyclic sulfamides by enantioselective Pd‐catalyzed alkene carboamination reactions between N‐allylsulfamides and aryl or alkenyl bromides is described. High levels …
S Suárez‐Pantiga, C Hernández‐Díaz… - Angewandte …, 2012 - Wiley Online Library
Allenes [1] are useful reagents for the [2+ 2] cycloaddition reaction,[2] which is a powerful process for the synthesis of cyclobutanes. This carbocyclic motif is present in bioactive …
Number of citations: 140 onlinelibrary.wiley.com
H Yamamoto, S Bhadra - Synfacts, 2014 - thieme-connect.com
Significance: Benzo-fused saturated N-heterocycles, for example, tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines bearing a stereocenter adjacent to the N-…
Number of citations: 0 www.thieme-connect.com
W Zhang, LX Wang, WJ Shi… - The Journal of Organic …, 2005 - ACS Publications
Simple Grignard reagents were applied in copper-catalyzed asymmetric ring-opening reactions of oxabenzonorbornadiene derivatives using spiro phosphoramidite ligands. Excellent …
Number of citations: 98 pubs.acs.org
LC Burrows, LT Jesikiewicz, G Lu, SJ Geib… - Journal of the …, 2017 - ACS Publications
The Rh(I)-catalyzed allenic Pauson–Khand reaction (APKR) is an efficient, redox-neutral method of synthesizing α-acyloxy cyclopentenones. An enantioselective APKR could provide …
Number of citations: 52 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.